m-PEG12-Lipoamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

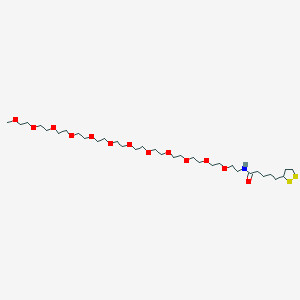

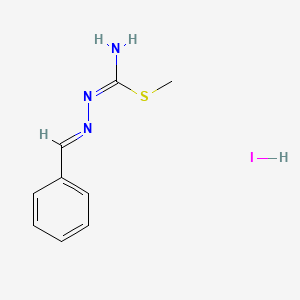

m-PEG12-Lipoamide, also known as methoxypoly(ethylene glycol) 12-lipoamide, is a biocompatible nanomaterial. It has a lipoic acid group linked to a single molecular weight methoxy-terminated dPEG® spacer arm . The lipoic acid group readily forms stable dative bonds with metals such as gold . The hydrophilic, non-immunogenic single molecular weight dPEG® imparts water solubility to the target molecules .

Molecular Structure Analysis

The empirical formula for this compound is C33H65NO13S2 . It has a molecular weight of 748.00 .

Physical And Chemical Properties Analysis

This compound is a solid or viscous liquid at room temperature . It has a molecular weight of 748.00 . It’s a monofunctional reagent type, with gold reactive reactivity . It’s typically stored at -20°C .

Aplicaciones Científicas De Investigación

M-m-PEG12-Lipoamide12-Lipoamide has been used in a variety of scientific research applications due to its unique properties. It has been used in drug delivery, gene delivery, and tissue engineering. In drug delivery, m-m-PEG12-Lipoamide12-Lipoamide has been used to deliver drugs to specific target sites in the body, such as tumors or diseased tissue. In gene delivery, the bioconjugate has been used to deliver genetic material to cells, allowing researchers to study gene expression and regulation. Finally, m-m-PEG12-Lipoamide12-Lipoamide has been used in tissue engineering to create artificial tissues that can be used for a variety of medical applications.

Mecanismo De Acción

Target of Action

m-PEG12-Lipoamide is a medium-length (46 atoms), amphiphilic, methyl-terminated, monodisperse PEG product functionalized with lipoic acid . It is designed to modify metal surfaces such as gold or silver . The primary targets of this compound are these metal surfaces, where it forms stable dative bonds .

Mode of Action

The lipoic acid group in this compound readily forms stable dative bonds with metals such as gold . This interaction results in the modification of the metal surface, creating a hydrophilic layer that can reduce non-specific protein binding .

Pharmacokinetics

The hydrophilic nature of the compound, imparted by the peg spacer, is likely to influence its bioavailability by increasing its solubility in aqueous media .

Result of Action

The primary result of this compound’s action is the modification of metal surfaces, which leads to a reduction in non-specific protein binding . This can have significant implications in various fields, including biomedical research and the development of medical devices.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or substances in the environment could potentially interfere with its ability to form stable dative bonds with metal surfaces. Additionally, factors such as temperature and pH could also impact the stability and efficacy of the compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

M-m-PEG12-Lipoamide12-Lipoamide has a number of advantages and limitations for use in lab experiments. One advantage is that the bioconjugate has a high affinity for cell membranes, allowing it to be taken up by cells and transported to target sites. In addition, the bioconjugate has a long half-life, allowing it to remain active for longer periods of time. Finally, the bioconjugate has a high solubility, allowing it to be easily dissolved in aqueous solutions. However, one limitation is that the bioconjugate is not compatible with all cell types, and it may not be taken up by some cell types. In addition, the bioconjugate may not be able to penetrate the cell membrane of some cell types, making it difficult to deliver drugs or genetic material to these cells.

Direcciones Futuras

The potential applications of m-m-PEG12-Lipoamide12-Lipoamide are vast, and there are a number of future directions in which the bioconjugate could be used. One potential application is in the field of regenerative medicine, where the bioconjugate could be used to deliver drugs or genetic material to damaged or diseased tissues, allowing them to regenerate. Another potential application is in the field of cancer research, where the bioconjugate could be used to deliver drugs or genetic material specifically to cancer cells, allowing researchers to study the effects of these compounds on cancer cells. Finally, the bioconjugate could be used in the field of gene therapy, where it could be used to deliver therapeutic genetic material to cells, allowing them to produce therapeutic proteins or enzymes.

Métodos De Síntesis

M-m-PEG12-Lipoamide12-Lipoamide is synthesized through a two-step process. First, the m-PEG12-Lipoamide molecule is reacted with a lipoamide molecule in the presence of a catalyst, such as a transition metal complex. This reaction produces a polyethylene glycol-lipoamide conjugate. The second step involves the reaction of the conjugate with a cross-linker, such as a polyethylene glycol spacer, to produce a bioconjugate. The resulting bioconjugate has a number of properties that make it ideal for use in scientific research and clinical applications.

Análisis Bioquímico

Biochemical Properties

m-PEG12-Lipoamide interacts with various biomolecules due to its lipoic acid group. The lipoic acid group readily forms stable dative bonds with metals such as gold . This property allows this compound to interact with enzymes and proteins that have metal ions in their active sites.

Cellular Effects

The hydrophilic, non-immunogenic single molecular weight dPEG® imparts water solubility to the target molecules . As surface modification reagents, these this compound products reduce non-specific binding to modified surfaces . This can influence cell function by reducing unwanted interactions and improving the specificity of cellular processes.

Molecular Mechanism

The mechanism of action of this compound is primarily through its ability to form stable dative bonds with metals . This allows it to interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Its ability to form stable dative bonds with metals suggests that it may interact with enzymes or cofactors in metal-dependent metabolic pathways .

Propiedades

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65NO13S2/c1-36-9-10-38-13-14-40-17-18-42-21-22-44-25-26-46-29-30-47-28-27-45-24-23-43-20-19-41-16-15-39-12-11-37-8-7-34-33(35)5-3-2-4-32-6-31-48-49-32/h32H,2-31H2,1H3,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTUJGAYCNMFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H65NO13S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride; 95%](/img/structure/B6352142.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)

![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)